molecular formula C5H8IN3O2S B143334 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide CAS No. 135773-25-0

4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide

Cat. No. B143334
M. Wt: 301.11 g/mol
InChI Key: HSJHNZMKMJPPGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06503935B1

Procedure details

A solution of 4-iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide (3.0 g, 10 mmol) in dichloromethane (40 mL) under nitrogen was treated with ethylmagnesium bromide (3.0 M in diethyl ether, 3.3 mL) over 2 minutes, stirred for 30 minutes, treated with 4-methoxy-5-nitrobenzaldehyde (2.0 g, 11 mmol), stirred for 1 hour, stored at 0° C. for 16 hours, concentrated to dryness, treated with 1M HCl(100 mL), heated to 100° C. for 16 hours, cooled to ambient temperature, neutralized with NaHCO3 and extracted with 3:1 dichloromethane:ethanol (5×). The combined extractions were dried (MgSO4), filtered and concentrated. Purification on silica gel with 10% and then 20% ethanol/ammonia-saturated dichloromethane provided the desired compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
I[C:2]1[N:3]=[CH:4][N:5](S(N(C)C)(=O)=O)[CH:6]=1.C([Mg]Br)C.[CH3:17][O:18][C:19]1[C:26]([N+:27]([O-:29])=[O:28])=[CH:25][C:22]([CH:23]=[O:24])=[CH:21][CH:20]=1>ClCCl>[CH2:19]([OH:18])[CH3:20].[NH3:3].[NH:5]1[CH:6]=[C:2]([CH:23]([C:22]2[CH:21]=[CH:20][C:19]([O:18][CH3:17])=[C:26]([N+:27]([O-:29])=[O:28])[CH:25]=2)[OH:24])[N:3]=[CH:4]1 |f:4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
IC=1N=CN(C1)S(=O)(=O)N(C)C
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1[N+](=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
stored at 0° C. for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
ADDITION
Type
ADDITION
Details
treated with 1M HCl(100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with 3:1 dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The combined extractions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification on silica gel with 10%

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)O.N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%
Name
Type
product
Smiles
N1C=NC(=C1)C(O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.